N-[2-(1-CYCLOHEXENYL)ETHYL](PHENYL)METHANESULFONAMIDE
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Overview
Description
N-2-(1-CYCLOHEXENYL)ETHYLMETHANESULFONAMIDE is a chemical compound with a unique structure that combines a cyclohexenyl group, an ethyl chain, a phenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(1-CYCLOHEXENYL)ETHYLMETHANESULFONAMIDE typically involves multiple steps. One common method starts with cyclohexanone, which undergoes a Grignard reaction with a suitable Grignard reagent to form 1-vinyl cyclohexanol. This intermediate is then subjected to a chlorination/rearrangement reaction to produce (2-chloroethylene) cyclohexane. Further quaternization with urotropine and subsequent hydrolysis rearrangement yields 2-(1-cyclohexenyl)ethylamine . This amine can then be reacted with phenylmethanesulfonyl chloride under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as in-line separation and the elimination of intermediate purification steps. This approach can achieve high yields and throughput, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-2-(1-CYCLOHEXENYL)ETHYLMETHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-2-(1-CYCLOHEXENYL)ETHYLMETHANESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-2-(1-CYCLOHEXENYL)ETHYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-[2-(5-BROMOPYRIDYL)]-THIOUREA
- N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-[2-(5-CHLOROPYRIDYL)]-THIOUREA
Uniqueness
N-2-(1-CYCLOHEXENYL)ETHYLMETHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-19(18,13-15-9-5-2-6-10-15)16-12-11-14-7-3-1-4-8-14/h2,5-7,9-10,16H,1,3-4,8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXHBEVWJJEINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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